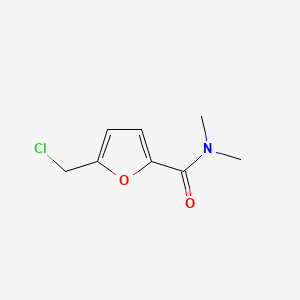

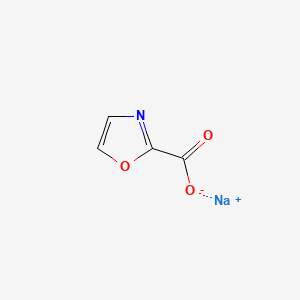

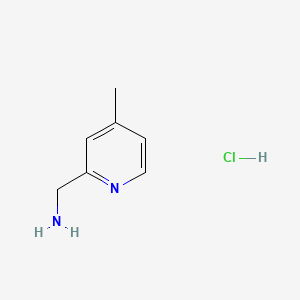

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide is an organic compound. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It is a colourless liquid .

Synthesis Analysis

The synthesis of 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide involves several steps. A new protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst . Ethyl 5-(chloromethyl)-2-furancarboxylate may be employed for the synthesis of a series of novel sulfamide- and urea-based small-molecule antagonists of the protein-protein interaction IL-2/IL-2Rα .Molecular Structure Analysis

The chloromethyl group is a functional group that has the chemical formula −CH2−Cl. The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .Chemical Reactions Analysis

The reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes is catalyzed by Lewis acids such as zinc chloride .Physical And Chemical Properties Analysis

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide is a colourless liquid . It has a chemical formula of C6H5ClO2 and a molar mass of 144.55 g·mol−1 .Applications De Recherche Scientifique

Biomass-Derived Chemical Production

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide, through its derivative 5-(chloromethyl)furfural (CMF), plays a crucial role in the production of 2,5-dimethylfuran (DMF), a promising biomass-derived chemical. DMF is notable for its potential as a biofuel and as an intermediate for synthesizing terephthalate polymers. The efficient conversion of CMF to DMF underscores a significant advancement in utilizing biomass directly, offering a sustainable alternative to conventional chemical processes and contributing to the development of bio-based materials and energy sources (Dutta & Mascal, 2014).

Antitumor and Antimycobacterial Activities

In the realm of medicinal chemistry, derivatives of 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide have been explored for their potential in cancer therapy and antimicrobial applications. Notably, the structure has been modified to improve the allosteric modulation of the cannabinoid type 1 receptor (CB1), indicating its versatility in drug design and potential therapeutic applications in cancer treatment (Khurana et al., 2014). Additionally, compounds related to this chemical structure have shown significant activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis and other mycobacterial infections (Zítko et al., 2013).

Safety And Hazards

Orientations Futures

The renewable synthesis of p-xylene (PX) from biomass-derived carbohydrates has been reviewed. PX can be produced selectively by the Diels-Alder reaction between ethylene and 2,5-dimethylfuran (DMF) followed by catalytic dehydration of the oxanorbornene adduct . The production and derivative chemistry of various hydrophobic analogs of HMF have been discussed .

Propriétés

IUPAC Name |

5-(chloromethyl)-N,N-dimethylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-10(2)8(11)7-4-3-6(5-9)12-7/h3-4H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDNRIDKLNGXIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(O1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672474 |

Source

|

| Record name | 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide | |

CAS RN |

1210002-70-2 |

Source

|

| Record name | 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)